5-phenyl-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
Description
5-Phenyl-2-(propan-2-ylsulfanyl)-pyrimido[4,5-b]quinoline-4,6-dione is a polycyclic heteroaromatic compound characterized by a fused pyrimidine-quinoline core. Recent synthetic advancements, such as ultrasonically assisted reactions, have enabled efficient preparation of this compound using low-cost precursors and environmentally benign conditions . Its structural complexity and functional groups make it a candidate for applications in medicinal chemistry, particularly due to the bioactivity observed in related pyrimidine derivatives, such as antioxidant and enzyme-inhibitory effects .
Properties
IUPAC Name |
5-phenyl-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-11(2)26-20-22-18-17(19(25)23-20)15(12-7-4-3-5-8-12)16-13(21-18)9-6-10-14(16)24/h3-5,7-8,11,15H,6,9-10H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPVFTSSMYIHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50414173 | |
| Record name | F1543-0001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50414173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-24-0 | |
| Record name | F1543-0001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50414173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-phenyl-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione (CAS Number: 627046-61-1) is a member of the pyrimidoquinoline family known for its diverse biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 5-[4-(dimethylamino)phenyl]-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
| InChI Key | YLCPHAINVIVQAW-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance:
- In vitro Studies : A series of quinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The compound exhibited significant antiproliferative activity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Mechanism of Action : The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer proliferation. Some studies suggest that these compounds may inhibit sirtuins and affect tubulin polymerization .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties:
- Antibacterial and Antifungal Activities : Various derivatives were synthesized and tested against bacterial and fungal strains. The results indicated moderate to high activity against certain pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has been explored:
- Nitric Oxide Inhibition : Certain derivatives demonstrated significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells. This suggests a potential role in modulating inflammatory responses .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidoquinoline derivatives revealed that the presence of specific substituents significantly influenced their anticancer activity. The most potent compounds showed IC50 values below 2 μM , indicating strong efficacy against cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of these compounds has identified key structural features that enhance biological activity. For example:
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent against various diseases. The following are key areas of focus:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidoquinoline compounds exhibit cytotoxic effects against cancer cell lines. The unique structural features of 5-phenyl-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione may enhance its efficacy in targeting specific cancer types through mechanisms such as apoptosis induction and inhibition of tumor growth.
- Antimicrobial Properties : Some studies suggest that similar compounds have shown promise in combating bacterial and fungal infections. The sulfanyl group may play a crucial role in enhancing antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic pathways.
Biological Research
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : Research has indicated that pyrimidoquinoline derivatives can act as inhibitors for specific enzymes involved in disease pathways. For instance, they may inhibit kinases or phosphatases that are crucial for cancer cell proliferation.
- Signal Transduction Modulation : There is ongoing research into how this compound can modulate signaling pathways related to inflammation and immune response. This could have implications for treating autoimmune diseases or inflammatory conditions.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Key factors include:
- Substituent Effects : Variations in the phenyl group or modifications to the sulfanyl moiety can significantly impact the compound's biological activity and selectivity towards specific targets.
- Optimization of Pharmacokinetics : Studies are being conducted to enhance the compound’s solubility and bioavailability through structural modifications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Staphylococcus aureus growth at low concentrations. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase C (PKC), which plays a role in cancer progression. |
These case studies highlight the potential applications of this compound in drug development and therapeutic interventions.
Comparison with Similar Compounds
Key Observations :
- Compared to bis-dihydropyrimidine-diones , the fused pyrimidoquinoline core in the target compound introduces rigidity, which may influence binding affinity in biological targets.
Preparation Methods
Conventional Reflux-Based Synthesis
The pyrimido[4,5-b]quinoline core is constructed via a one-pot cyclocondensation reaction. A mixture of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 mmol), dimedone (1.0 mmol), and benzaldehyde (1.0 mmol) in acetic acid (5 mL) is refluxed for 6–8 hours. The reaction proceeds through a Mannich-type mechanism, where the aldehyde facilitates imine formation, followed by cyclization with dimedone to yield the tetracyclic framework. The crude product is filtered and recrystallized from ethanol, achieving yields of 68–75%.
Key Reaction Parameters:
| Component | Quantity | Role |
|---|---|---|
| Aminopyrimidinone | 1.0 mmol | Pyrimidine precursor |
| Dimedone | 1.0 mmol | Dione contributor |
| Benzaldehyde | 1.0 mmol | Aryl group source |
| Solvent | Acetic acid | Acid catalyst |
Ultrasound-Assisted Optimization
Ultrasound irradiation (40 kHz, 320 W) significantly reduces reaction time to 45–60 minutes while improving yields to 82–88%. The cavitation effect enhances mass transfer and accelerates intermediate formation. This method avoids metallic catalysts, aligning with green chemistry principles.
Introduction of the Propan-2-Ylsulfanyl Group
Thioalkylation via Nucleophilic Substitution
The 2-position sulfanyl group is introduced by reacting the chlorinated pyrimidoquinoline intermediate with propan-2-thiol. In a typical procedure, 2-chloropyrimido[4,5-b]quinoline-4,6-dione (1.0 mmol) is treated with propan-2-thiol (1.2 mmol) and triethylamine (2.0 mmol) in dry DMF at 80°C for 12 hours. The reaction proceeds via an SNAr mechanism, with triethylamine scavenging HCl. The product is purified via column chromatography (petroleum ether/ethyl acetate, 3:1), yielding 65–70%.
Spectroscopic Confirmation:
Alternative Dithiocarbamate Route
A modified approach utilizes N-cyclohexyldithiocarbamate cyclohexyl ammonium salt as a sulfur-transfer agent. The chlorinated intermediate (1.0 mmol) is refluxed with the dithiocarbamate salt (1.2 mmol) in chloroform for 12 hours, followed by ethanol precipitation. This method achieves 85–90% purity but requires additional recrystallization steps.
Green Synthesis via Microwave Irradiation
Microwave-Promoted Cyclization
A mixture of 2-chloroquinoline-3-carboxylic acid (1.0 mmol), phenyl urea (1.0 mmol), and propan-2-thiol (1.5 mmol) in DMF (5 mL) is irradiated in a microwave reactor (320 W) for 8–10 minutes. The rapid heating induces cyclocondensation and thioalkylation simultaneously, yielding the target compound in 78–82%.
Advantages:
Structural Characterization and Validation
NMR and Mass Spectrometry
X-ray Crystallography (Hypothetical)
While no crystallographic data for this specific derivative is reported, analogous pyrimidoquinoline structures exhibit planar tetracyclic cores with dione groups in a boat conformation.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Conventional Reflux | 68–75 | 6–8 hours | Simplicity |
| Ultrasound-Assisted | 82–88 | 45–60 min | High efficiency |
| Microwave Irradiation | 78–82 | 8–10 min | Rapid synthesis |
| Dithiocarbamate Route | 65–70 | 12 hours | High purity |
Challenges and Optimization Strategies
-
Regioselectivity : Competing substitution at N-1 vs. S-2 positions is mitigated by electron-withdrawing groups on the pyrimidine ring.
-
Solvent Choice : Ethanol minimizes side reactions compared to DMF, albeit with slower kinetics.
-
Catalyst-Free Conditions : Ultrasound and microwave methods eliminate the need for hazardous bases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrimido[4,5-b]quinoline-4,6-dione derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Ultrasound-assisted synthesis using Fe(DS)₃ as a Lewis acid-surfactant catalyst is a validated approach for fused pyrimidoquinoline scaffolds. Key steps include optimizing solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and sonication time (30–60 min) to achieve yields >80%. IR and NMR data (e.g., δ 2.27 ppm for CH₃ groups in ^1H NMR) confirm structural integrity . Alternative routes may involve cyclocondensation of aminopyrimidines with diketones under acidic conditions.
Q. How do substituents at the 2- and 5-positions affect the compound’s spectroscopic properties?
- Methodological Answer : Substituents like propan-2-ylsulfanyl (at C2) and phenyl (at C5) introduce distinct electronic effects. The sulfanyl group’s electron-donating nature shifts IR carbonyl stretches (1705–1706 cm⁻¹ for dione moieties) and upfield ^13C NMR signals (e.g., δ 21.19–22.53 ppm for CH₃ groups). Aromatic protons in the phenyl ring appear as multiplet signals (δ 6.54–6.89 ppm) . Elemental analysis (e.g., C 64.34%, H 5.06%) validates purity.
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (1705 cm⁻¹) and NH/OH stretches.
- NMR : ^1H and ^13C NMR resolve aliphatic/aromatic protons and quaternary carbons (e.g., δ 148.14 ppm for fused ring systems).
- X-ray Crystallography : Resolve bond lengths (mean C–C = 0.002 Å) and dihedral angles for stereochemical validation .
- Elemental Analysis : Match experimental vs. theoretical values (e.g., ±0.3% deviation for C/H/N).
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. elemental analysis) be resolved during characterization?
- Methodological Answer : Discrepancies may arise from impurities or tautomeric forms. Use HPLC-MS to identify byproducts (e.g., unreacted intermediates) and 2D NMR (COSY, HSQC) to assign overlapping signals. For example, dynamic proton exchange in the dione moiety can broaden NH signals; deuterated DMSO may suppress this .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for sulfanyl group substitution .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using Amber force fields.
- QSAR Models : Correlate substituent Hammett constants (σ) with reaction rates for predictive synthesis .
Q. How do steric and electronic effects of the propan-2-ylsulfanyl group influence biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or topoisomerases using fluorescence polarization. Compare IC₅₀ values with analogs lacking the sulfanyl group.
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PDB ID 1ATP). The sulfanyl group’s hydrophobicity may enhance binding affinity .
- ADMET Prediction : SwissADME predicts logP (lipophilicity) and BBB permeability to prioritize lead compounds .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields or byproduct formation)?
- Methodological Answer :
- Process Control : Implement continuous-flow reactors to maintain optimal temperature and mixing.
- Catalyst Optimization : Screen ionic liquids or immobilized Fe(DS)₃ to enhance recyclability .
- Byproduct Minimization : Use in situ IR monitoring to detect intermediates and adjust stoichiometry dynamically .
Data Contradiction Analysis
Q. How to address inconsistencies between in vitro bioactivity and computational predictions?
- Methodological Answer :
- Meta-Analysis : Compare datasets across multiple assays (e.g., MIC vs. IC₅₀) to identify assay-specific artifacts.
- Confocal Microscopy : Visualize cellular uptake (e.g., fluorescently tagged derivatives) to confirm intracellular bioavailability.
- Proteomics : Use LC-MS/MS to identify off-target interactions that explain unexpected activity .
Q. Why do crystallographic data sometimes conflict with NMR-derived conformations?
- Methodological Answer :
- Temperature Effects : X-ray structures (100 K) may freeze non-equilibrium conformers, while NMR (298 K) captures dynamic averaging.
- Solvent vs. Solid-State Packing : Compare Cambridge Structural Database entries (e.g., CCDC 123456) to assess packing forces .
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
